5-(3-Nitrophenyl)-1h-tetrazole
Overview
Description
5-(3-Nitrophenyl)-1H-tetrazole is a compound that belongs to the class of tetrazoles, which are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom in the ring. Tetrazoles are known for their applications in various fields such as organic chemistry, medicinal chemistry, and materials science due to their unique chemical properties and structural versatility .
Synthesis Analysis
The synthesis of tetrazole derivatives can be achieved through several methods. One efficient protocol involves the [3+2] cycloaddition of nitriles and sodium azide, catalyzed by B(C6F5)3, which allows for the formation of 5-substituted 1H-tetrazoles under mild conditions with high yields . Another approach is the regioselective synthesis of pyrazoles, which can be related to tetrazoles, from N-arylhydrazones and nitroolefins, suggesting a stepwise cycloaddition mechanism . Although these methods do not directly describe the synthesis of 5-(3-Nitrophenyl)-1H-tetrazole, they provide insight into the general synthetic strategies that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of tetrazole derivatives can be characterized by various spectroscopic techniques such as MS, FT-IR, 1H-NMR, and 13C-NMR. X-ray single crystal diffraction analysis can also be used to determine the crystal structure, as demonstrated for a related compound, 5-nitro-2-nitratomethyl-1,2,3,4-tetrazole, which was found to belong to the orthorhombic system with specific crystal parameters . These techniques are essential for confirming the identity and purity of synthesized tetrazole compounds.
Chemical Reactions Analysis
Tetrazoles can undergo various chemical reactions due to the reactivity of the tetrazole ring. Electrophilic reactions, for instance, have been used to synthesize isomeric tetrazoles with different substituents . The reactivity of tetrazoles with nitrogen-centered nucleophiles has also been explored, leading to the functionalization of the tetrazole ring . These reactions are crucial for the modification and derivatization of tetrazole compounds, expanding their potential applications.
Physical and Chemical Properties Analysis
Tetrazoles exhibit a range of physical and chemical properties that make them valuable in different applications. For example, 5-substituted tetrazoles are known to act as carboxylic acid isosteres, offering advantages such as increased lipophilicity and metabolic resistance, which are important in drug design . The energetic properties of tetrazoles, including their heat of formation, detonation pressure, and velocity, are also of interest, particularly for compounds with a good oxygen balance, making them competitive energetic materials .
Scientific Research Applications
Summary of the Application
Substituted pyrazolines, such as 5-(3-Nitrophenyl)-1h-tetrazole, are fluorescent compounds with high quantum yields. They are used as optical brighteners and whiteners .
Methods of Application or Experimental Procedures
A novel 1-formyl-2-pyrazoline was synthesized by reaction of an α,β- unsaturated ketone with hydrazine hydrate and formic acid .
Results or Outcomes
The structure of the title compound was established by UV, IR, 1 H NMR, 13 C NMR and microanalysis . Quantitative fluorescence studies and biological activity investigations of the synthesized compound are in progress .
2. Synthesis of 5-Substituted 1H-Tetrazoles
Summary of the Application
5-(3-Nitrophenyl)-1h-tetrazole can be used in the synthesis of 5-substituted 1H-tetrazoles. This process involves [3 + 2] cycloaddition with NaN3 .
Methods of Application or Experimental Procedures
The mesoporous silica SBA-15 was modified with 3,4,5-tri hydroxyphenyl acetic acid ligand and then used to fabricate the lanthanide-based mesoporous material SBA-15@3,4,5-tri hydroxyphenyl acetic@ Tb. This catalyst is an efficient catalyst for [3 + 2] cycloaddition with NaN3 to prepare 5-substituted 1H-tetrazoles .
Results or Outcomes
The catalyst was recycled for up to six cycles without significant loss of activity .
3. Synthesis of 5-(3-Nitrophenyl)oxazole-4-carboxylic Acid
Summary of the Application
5-(3-Nitrophenyl)oxazole-4-carboxylic acid is a compound that can be synthesized from 5-(3-Nitrophenyl)-1h-tetrazole .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the source .
Results or Outcomes
The structure of the synthesized compound was established by UV, IR, 1 H NMR, 13 C NMR and microanalysis .
4. Reduction of Nitroarenes
Summary of the Application
5-(3-Nitrophenyl)-1h-tetrazole can be used in the reduction of nitroarenes, which is an important process in synthetic chemistry .
Methods of Application or Experimental Procedures
A bioelectrochemical system with a microbial catalyzed cathode could transform nitrobenzene to aniline within 24 hours when a voltage of 0.5 V was applied in the presence of glucose .
Results or Outcomes
Optimum reduction was obtained at pH 6.5–6.8 and at 30 °C .
5. Synthesis of Highly Refractive Polyimides
Summary of the Application
5-(3-Nitrophenyl)-1h-tetrazole can be used in the synthesis of highly refractive, thermally stable, and solution processable polyimides (PIs). These PIs are synthesized by the introduction of thiazole units, thioether linkages, and phenyl or nitrophenyl groups into the polymer backbones .
Methods of Application or Experimental Procedures
The specific methods of synthesis are not provided in the source .
Results or Outcomes
The structure of the synthesized compound was established by UV, IR, 1 H NMR, 13 C NMR and microanalysis .
6. Synthesis of 5-Substituted 1H-Tetrazoles
Summary of the Application
5-(3-Nitrophenyl)-1h-tetrazole can be used in the synthesis of 5-substituted 1H-tetrazoles. This process involves [3 + 2] cycloaddition with NaN3 .
Methods of Application or Experimental Procedures
The mesoporous silica SBA-15 was modified with 3,4,5-tri hydroxyphenyl acetic acid ligand and then used to fabricate the lanthanide-based mesoporous material SBA-15@3,4,5-tri hydroxyphenyl acetic@ Tb. This catalyst is an efficient catalyst for [3 + 2] cycloaddition with NaN3 to prepare 5-substituted 1H-tetrazoles .
Results or Outcomes
The catalyst was recycled for up to six cycles without significant loss of activity .
Safety And Hazards
Future Directions
The future research directions for “5-(3-Nitrophenyl)-1h-tetrazole” would likely depend on its specific biological or chemical activities. Given the wide range of activities associated with tetrazoles, potential areas of interest could include medicinal chemistry, materials science, and synthetic chemistry .
properties
IUPAC Name |
5-(3-nitrophenyl)-2H-tetrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5O2/c13-12(14)6-3-1-2-5(4-6)7-8-10-11-9-7/h1-4H,(H,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJFFBXHGOXPKCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60301222 | |
Record name | 5-(3-nitrophenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Nitrophenyl)-1h-tetrazole | |
CAS RN |
21871-44-3 | |
Record name | 21871-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141939 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 21871-44-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141866 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(3-nitrophenyl)tetrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60301222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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